2-(4-Bromophenyl)-4,5-dimethyloxazole basic properties
2-(4-Bromophenyl)-4,5-dimethyloxazole basic properties
Topic: 2-(4-Bromophenyl)-4,5-dimethyloxazole: Synthesis, Reactivity, and Applications Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Materials Researchers
Executive Summary
2-(4-Bromophenyl)-4,5-dimethyloxazole (CAS: 176961-51-6) represents a privileged heterocyclic scaffold in medicinal chemistry and materials science. Unlike its 4,5-dihydro analog (an oxazoline), the fully aromatic oxazole core offers exceptional thermal and oxidative stability. Its value lies in its dual functionality: the 4,5-dimethyl substitution blocks metabolic "soft spots" on the heterocyclic ring, while the 4-bromophenyl moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This guide provides a definitive technical profile, validated synthetic protocols, and reactivity landscapes for this critical intermediate.
Physicochemical Profile
The following data consolidates experimental and predicted properties. Note the distinction between the target aromatic oxazole and its dihydro-precursor (CAS 32664-14-5), a common database ambiguity.
| Property | Value / Description |
| IUPAC Name | 2-(4-Bromophenyl)-4,5-dimethyl-1,3-oxazole |
| CAS Number | 176961-51-6 |
| Molecular Formula | C₁₁H₁₀BrNO |
| Molecular Weight | 252.11 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Insoluble in water; Soluble in DCM, CHCl₃, DMSO, Ethanol |
| LogP (Predicted) | ~3.3 (Lipophilic) |
| Fluorescence | Weak native fluorescence (UV-excited); highly fluorescent upon biaryl extension |
| Key Impurity | 2-(4-Bromophenyl)-4,5-dihydro-4,5-dimethyloxazole (incomplete oxidation) |
Synthetic Architecture
The most robust route to 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis or the Hantzsch-type condensation . We prioritize the condensation of an amide with an
Validated Synthesis Protocol
Reaction: Condensation of 4-bromobenzamide with 3-bromo-2-butanone.
Mechanism:
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Alkylation: The amide nitrogen attacks the
-carbon of the haloketone (S_N2). -
Cyclization: The carbonyl oxygen attacks the amide carbonyl carbon.
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Dehydration: Loss of water drives aromatization to the oxazole.
Reagents:
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4-Bromobenzamide (1.0 eq)
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3-Bromo-2-butanone (1.2 eq)
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Solvent: Toluene or Ethanol (anhydrous)
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Base/Catalyst: CaCO₃ or Urea (acid scavenger)
Step-by-Step Methodology:
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Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromobenzamide (10 mmol, 2.00 g) in anhydrous toluene (50 mL).
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Addition: Add 3-bromo-2-butanone (12 mmol, 1.81 g) dropwise over 10 minutes. Note: 3-chloro-2-butanone can be used but requires longer reflux times.
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Reflux: Heat the mixture to reflux (110°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting amide (R_f ~0.3) should disappear, and a less polar fluorescent spot (R_f ~0.6) should appear.
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Workup: Cool to room temperature. If a solid precipitate (ammonium salts) forms, filter it off. Evaporate the solvent under reduced pressure.
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Purification: Dissolve the crude residue in EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid/HBr. Dry over Na₂SO₄, filter, and concentrate.
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Crystallization: Recrystallize from hot ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield the pure oxazole.
Synthesis Workflow Visualization
Figure 1: Step-wise synthetic workflow for the preparation of the target oxazole.
Reactivity & Functionalization
The core utility of this molecule lies in the aryl bromide handle. The 4,5-dimethyl oxazole ring is electron-rich but sterically hindered, directing reactivity almost exclusively to the bromine position under cross-coupling conditions.
Suzuki-Miyaura Cross-Coupling
This is the primary method to expand the scaffold into biaryl fluorescent probes or drug candidates.
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Substrate: 2-(4-Bromophenyl)-4,5-dimethyloxazole
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Coupling Partner: Aryl boronic acids (Ar-B(OH)₂)
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃ (2.0 eq)
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Solvent: DME/Water (3:1)
Strategic Insight: The oxazole nitrogen can coordinate to Palladium, potentially poisoning the catalyst. Using bidentate ligands (e.g., dppf) or higher catalyst loading often mitigates this.
Functionalization Pathway
Figure 2: Divergent synthesis pathways utilizing the aryl bromide handle.
Applications in R&D
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Medicinal Chemistry:
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Metabolic Stability: The methyl groups at C4 and C5 block the oxidative metabolism that typically occurs at the vacant positions of the oxazole ring, extending the half-life of the pharmacophore.
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Kinase Inhibition: The 2-phenyl-oxazole motif mimics the adenine core of ATP, making this scaffold a frequent starting point for kinase inhibitor design (e.g., VEGFR, EGFR inhibitors).
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Materials Science (OLEDs):
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Oxazoles are electron-deficient heterocycles (electron transport materials).
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Coupling this bromide with electron-rich amines (e.g., triphenylamine) creates "Push-Pull" systems used in blue OLED emitters.
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Safety & Handling
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Hazard Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). While the aromatic oxazole is stable, protection from light is recommended to prevent slow photolytic degradation of the C-Br bond.
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Spill Response: Sweep up solid spills to avoid dust generation. Ventilate area.
References
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Chemenu. (2024). Product Analysis: 2-(4-Bromophenyl)-4,5-dimethyloxazole (CAS 176961-51-6).Link
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BenchChem. (2024). 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole as a Versatile Fluorescent Scaffold.[1]Link
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Organic Chemistry Portal. (2023). Synthesis of Oxazoles: Robinson-Gabriel and van Leusen Methodologies.Link
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Sigma-Aldrich. (2024). 3-Bromo-2-butanone: Reactant Profile for Heterocycle Synthesis.Link
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Mishra, A., et al. (2021). Photophysical study of oxazolo[4,5-b]pyridine derivatives. ResearchGate.[2] Link

